Sodium 3-((2-cyanoethyl)thio)propanesulphonate
Description
Sodium 3-((2-cyanoethyl)thio)propanesulphonate is a sulfonate derivative featuring a cyanoethylthio (-SC₂H₄CN) functional group attached to a propane sulfonate backbone. This compound is part of a broader class of organosulfur sulfonates widely used in industrial applications, particularly in electroplating additives.
Properties
CAS No. |
61020-15-3 |
|---|---|
Molecular Formula |
C6H10NNaO3S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
sodium;3-(2-cyanoethylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C6H11NO3S2.Na/c7-3-1-4-11-5-2-6-12(8,9)10;/h1-2,4-6H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
OGVXQSYXEREMAN-UHFFFAOYSA-M |
Canonical SMILES |
C(CSCCC#N)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2-cyanoethyl)thio)propanesulphonate typically involves the reaction of 3-mercaptopropanesulphonic acid with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group of 3-mercaptopropanesulphonic acid attacks the electrophilic carbon of acrylonitrile, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((2-cyanoethyl)thio)propanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Sodium 3-((2-cyanoethyl)thio)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the manufacture of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 3-((2-cyanoethyl)thio)propanesulphonate involves its interaction with specific molecular targets. The cyanoethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The thioether linkage provides stability to the compound, allowing it to participate in various chemical reactions. The propanesulphonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in different applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences among sulfonate compounds used in electroplating and related fields:
Key Observations :
- This could influence its efficacy as an electroplating accelerator .
- MPS, with a simpler thiol (-SH) group, acts as a strong reducing agent but may lack the stability of sulfur-linked derivatives like DPS or the target compound .
- Benzothiazolylthio derivatives (e.g., CAS 49625-94-7) exhibit enhanced aromaticity, which may improve thermal stability but reduce solubility in aqueous electroplating baths .
Mechanistic Differences :
- DPS’s dimethylaminothioxomethylthio group facilitates strong adsorption onto copper surfaces, promoting uniform deposition .
Physical and Chemical Properties
| Property | Target Compound | DPS | MPS |
|---|---|---|---|
| Solubility in Water | High (inferred) | High | High |
| Stability in Acidic pH | Moderate (inferred) | Excellent | Poor |
| Thermal Stability | Moderate (inferred) | High | Low |
Notes:
Handling Precautions :
Biological Activity
Sodium 3-((2-cyanoethyl)thio)propanesulphonate is a sulfonate compound that has garnered attention for its potential biological activities. This article compiles diverse research findings, case studies, and data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound, with the chemical formula C₇H₁₃NNaO₃S₂, features a sulfonate group that is known for its solubility in water and potential interactions with biological systems. The presence of the cyanoethyl and thio groups suggests possible reactivity and biological interactions, particularly in enzymatic processes and cellular signaling pathways.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Similar sulfonates have been shown to inhibit the growth of various bacterial strains. For instance, studies have reported that compounds with thiol groups can disrupt bacterial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Efficacy Against Various Bacteria
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
2. Antioxidant Properties
Compounds containing thiol groups are often associated with antioxidant activity due to their ability to scavenge free radicals. This compound may similarly contribute to cellular defense mechanisms against oxidative stress by neutralizing reactive oxygen species (ROS).
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes: The thio group may interact with enzyme active sites, potentially inhibiting or activating specific biochemical pathways.
- Membrane Disruption: Its amphiphilic nature allows it to interact with lipid membranes, possibly leading to increased permeability or disruption of microbial membranes.
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential application in antimicrobial formulations.
Case Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results demonstrated a significant reduction in DPPH radical concentration, suggesting effective scavenging activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
